molecular formula C22H33N5O9 B11834201 MC-Aaa-nhch2och2cooh

MC-Aaa-nhch2och2cooh

Cat. No.: B11834201
M. Wt: 511.5 g/mol
InChI Key: YJKZVKCTHXSDDV-KKUMJFAQSA-N
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Description

MC-Aaa-nhch2och2cooh, also known as compound 20, is a cleavable antibody-drug conjugate (ADC) linker. This compound is primarily used in the synthesis of ADCs, which are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The compound’s structure allows it to link an antibody to a drug, facilitating the delivery of the drug directly to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Aaa-nhch2och2cooh involves multiple steps, including the formation of peptide bonds and the incorporation of functional groups that allow for its cleavable nature. The specific synthetic routes and reaction conditions are proprietary and often involve specialized reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for scalability, ensuring consistent quality and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

MC-Aaa-nhch2och2cooh undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound include the cleaved drug and the antibody, which can then exert their therapeutic effects .

Scientific Research Applications

MC-Aaa-nhch2och2cooh has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MC-Aaa-nhch2cooh involves its role as a linker in ADCs. The compound facilitates the attachment of a cytotoxic drug to an antibody, which specifically targets cancer cells. Upon binding to the cancer cell, the ADC is internalized, and the linker is cleaved, releasing the drug inside the cell. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-Aaa-nhch2och2cooh is unique due to its specific cleavable nature, which allows for precise control over the release of the drug. This property enhances the safety and efficacy of ADCs, making it a valuable tool in targeted cancer therapy .

Properties

Molecular Formula

C22H33N5O9

Molecular Weight

511.5 g/mol

IUPAC Name

2-[[[(2S)-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methoxy]acetic acid

InChI

InChI=1S/C22H33N5O9/c1-13(20(33)23-12-36-11-19(31)32)25-22(35)15(3)26-21(34)14(2)24-16(28)7-5-4-6-10-27-17(29)8-9-18(27)30/h8-9,13-15H,4-7,10-12H2,1-3H3,(H,23,33)(H,24,28)(H,25,35)(H,26,34)(H,31,32)/t13-,14-,15-/m0/s1

InChI Key

YJKZVKCTHXSDDV-KKUMJFAQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCOCC(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCOCC(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O

Origin of Product

United States

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